

Comparative analysis of (2-Methylenecyclopropyl)methanol and (2-methylcyclopropyl)methanol

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Compound of Interest

Compound Name: (2-Methylenecyclopropyl)methanol

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Comparative Analysis: (2-Methylenecyclopropyl)methanol vs. (2-methylcyclopropyl)methanol

A detailed guide for researchers and drug development professionals on the chemical properties, reactivity, and potential applications of (2-Methylenecyclopropyl)methanol and (2-methylcyclopropyl)methanol.

This guide provides a comprehensive comparative analysis of (2-Methylenecyclopropyl)methanol and (2-methylcyclopropyl)methanol, two closely related cyclopropane derivatives with distinct structural features that significantly influence their chemical behavior and potential applications in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of (2-Methylenecyclopropyl)methanol and (2-methylcyclopropyl)methanol are summarized in the table below. The presence of an exocyclic double bond in (2-Methylenecyclopropyl)methanol results in a slightly lower molecular weight and a different molecular formula compared to its saturated counterpart, (2-methylcyclopropyl)methanol.

Property	(2-Methylenecyclopropyl)methanol	(2-methylcyclopropyl)methanol
Molecular Formula	C ₅ H ₈ O ^[1] ^[2]	C ₅ H ₁₀ O ^[3]
Molecular Weight	84.12 g/mol ^[1] ^[2]	86.13 g/mol ^[3]
CAS Number	29279-66-1 ^[1]	6077-72-1 ^[3]
Appearance	Colorless to light yellow liquid ^[4]	Clear colorless liquid
Boiling Point	111.3±9.0 °C (Predicted) ^[4]	133 °C (lit.)
Density	0.98±0.1 g/cm ³ (Predicted) ^[4]	0.87 g/mL at 25 °C (lit.)
pKa	14.74±0.10 (Predicted) ^[4]	15.10±0.10 (Predicted)
Storage	2-8°C ^[1] ^[4]	Flammables area

Spectroscopic Data

The structural differences between the two molecules are clearly reflected in their spectroscopic data. While specific comparative spectra are not readily available in the literature, the expected key differences are outlined below:

- ¹H NMR: **(2-Methylenecyclopropyl)methanol** will exhibit characteristic signals for the vinyl protons of the exocyclic double bond, typically in the range of 4.5-5.5 ppm. The spectrum for (2-methylcyclopropyl)methanol will instead show signals corresponding to the methyl group protons, likely a doublet in the aliphatic region (around 1.0-1.2 ppm), and additional methine and methylene protons of the cyclopropane ring.
- ¹³C NMR: The most significant difference will be the presence of sp² hybridized carbon signals for the double bond in **(2-Methylenecyclopropyl)methanol** (typically >100 ppm). (2-methylcyclopropyl)methanol will only display signals for sp³ hybridized carbons.
- IR Spectroscopy: **(2-Methylenecyclopropyl)methanol** will show a characteristic C=C stretching vibration at approximately 1650 cm⁻¹, which will be absent in the spectrum of (2-

methylcyclopropyl)methanol. Both molecules will exhibit a broad O-H stretching band around 3300-3400 cm⁻¹ due to the hydroxyl group.

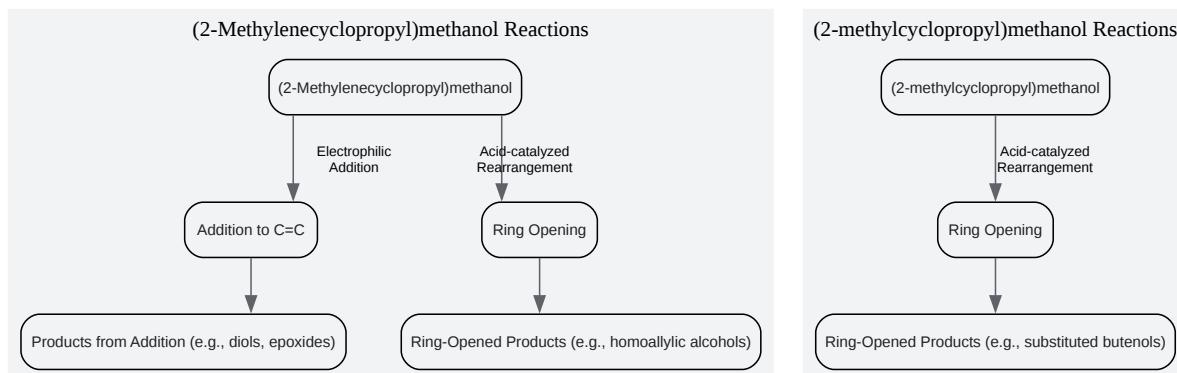
Reactivity Analysis

The primary difference in reactivity stems from the exocyclic methylene group in **(2-Methylenecyclopropyl)methanol**. This feature introduces a site of unsaturation, making the molecule susceptible to a variety of addition reactions that are not possible for (2-methylcyclopropyl)methanol.

(2-Methylenecyclopropyl)methanol can be considered a versatile building block in organic synthesis.^[1] The strained cyclopropane ring, coupled with the reactive double bond and the hydroxyl functionality, offers multiple avenues for chemical transformations. For instance, it can undergo difluorocyclopropanation.

In contrast, the reactivity of (2-methylcyclopropyl)methanol is primarily dictated by the cyclopropane ring and the hydroxyl group. The saturated nature of its alkyl substituent makes it less reactive towards electrophilic additions.

One key area of reactivity for cyclopropylmethanols is their propensity for ring-opening reactions, often under acidic conditions or via radical pathways. The stability of the resulting carbocation or radical intermediate plays a crucial role in determining the reaction pathway and product distribution.



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Caption: Comparative reaction pathways of the two title compounds.

Experimental Protocols

Detailed experimental protocols for a direct comparative study are not available in the public domain. However, representative synthetic procedures for related compounds can provide insights into the methodologies that would be employed.

Synthesis of (2-methylcyclopropyl)methanol (General Approach):

A common route to (2-methylcyclopropyl)methanol involves the cyclopropanation of crotyl alcohol. For example, a palladium-catalyzed reaction with diazomethane generated in-situ can be employed.

- Materials: Crotyl alcohol, N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®), potassium hydroxide (KOH), palladium(II) acetate, diethyl ether, water.
- Procedure (Illustrative Flow Chemistry Setup):

- Prepare three separate solutions: Diazald® in diethyl ether, aqueous KOH, and crotyl alcohol with palladium(II) acetate in diethyl ether.
- Pump the Diazald® and KOH solutions into a T-mixer, followed by passage through a heated coil reactor to generate diazomethane.
- Separate the gaseous diazomethane from the aqueous stream.
- Mix the diazomethane stream with the crotyl alcohol/catalyst solution in a second T-mixer.
- Pass the resulting mixture through a second heated coil reactor to facilitate the cyclopropanation reaction.
- The output stream containing (2-methylcyclopropyl)methanol is collected.
- Purification can be achieved via distillation or chromatography.

Biological Activity

While a direct comparative biological evaluation of **(2-Methylenecyclopropyl)methanol** and (2-methylcyclopropyl)methanol is not extensively documented, the cyclopropane motif is a well-established pharmacophore present in numerous biologically active compounds.^{[3][5]} Cyclopropane derivatives have been reported to exhibit a wide range of activities, including antimicrobial, antifungal, antiviral, and antitumor effects.^{[3][5]}

The introduction of either a methyl or a methylidene group, along with the hydroxyl functionality, could modulate the biological activity profile of the cyclopropane scaffold. These modifications can influence factors such as metabolic stability, receptor binding affinity, and cell permeability. Further screening of these specific compounds is warranted to elucidate their potential as leads in drug discovery programs.

In conclusion, **(2-Methylenecyclopropyl)methanol** and (2-methylcyclopropyl)methanol, while structurally similar, present distinct reactivity profiles that make them suitable for different applications in synthetic chemistry. The unsaturated nature of **(2-Methylenecyclopropyl)methanol** offers additional handles for chemical modification, potentially leading to a broader range of derivatives for biological screening. Future studies

directly comparing their performance in various synthetic transformations and biological assays are needed to fully unlock their potential.

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